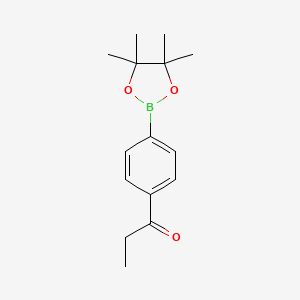

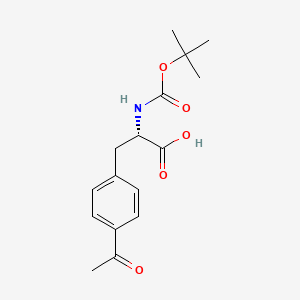

Boc-4-acetyl-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-4-acetyl-L-phenylalanine is a compound with the IUPAC name (2S)-3-(4-acetylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid . It has a molecular weight of 307.35 . This compound serves as a key reagent and a fundamental building block in the synthesis of peptide-based medications .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-4-acetyl-L-phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular formula of Boc-4-acetyl-L-phenylalanine is C16H21NO5 . The InChI code for this compound is 1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 .Chemical Reactions Analysis

The Boc group in Boc-4-acetyl-L-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-4-acetyl-L-phenylalanine has a molecular weight of 307.35 . It should be stored at room temperature .Applications De Recherche Scientifique

Biosynthesis of L-Phenylalanine

Boc-4-acetyl-L-phenylalanine can be used in the biosynthesis of L-phenylalanine . Researchers have developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Production of High-Value L-Phenylalanine

The systematic bioconversion processes designed and constructed could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

Synthesis of Pharmaceutically Active Compounds

L-phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .

Use in Dietary Supplements, Feed, Cosmetics, and Chemical Industries

L-phenylalanine is extensively used in dietary supplements, feed, cosmetics, and chemical industries .

Synthesis of Anti-Inflammatory Drugs

A thorough study on the amidation conditions of N-acetyl-L-phenylalanine using TBTU and various bases is reported for the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a promising drug for the treatment of joints diseases .

Study of Racemization during TBTU Amidation

The stereochemical retention under amidation conditions was studied in detail in the presence of difference bases and via other control experiments, evidencing the possibility to reduce racemization using pyridine as base .

Mécanisme D'action

Target of Action

Boc-4-acetyl-L-phenylalanine is a biochemical reagent . .

Mode of Action

It is known that the compound is used in the synthesis of multifunctional targets, particularly in the context of amino functions . The Boc group (tert-butoxycarbonyl) is a commonly used protecting group for amines .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of multifunctional targets, particularly in the context of amino functions .

Safety and Hazards

Orientations Futures

Boc-4-acetyl-L-phenylalanine and similar compounds are being studied for their potential in the synthesis of γ-amino acid derivatives and peptides . These compounds are common constituents of building blocks for numerous biologically active molecules, pharmaceuticals, and natural products . In particular, γ-amino acids provide better metabolic stability than α-amino acids .

Propriétés

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRFBNRDRVUAF-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-acetyl-L-phenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)